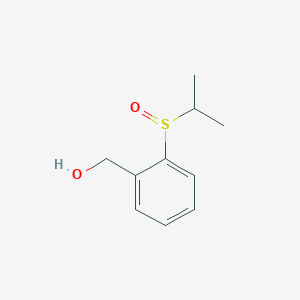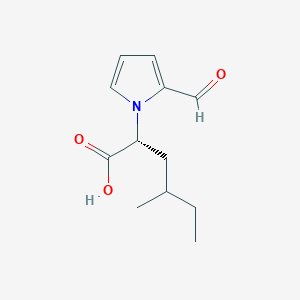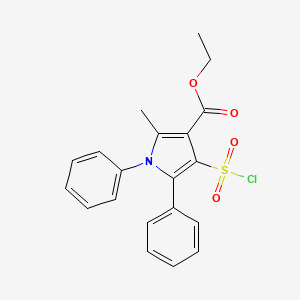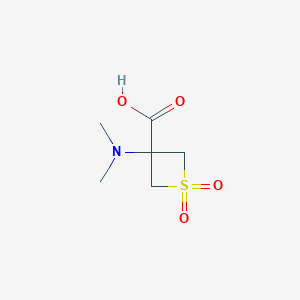
5-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is a synthetic organic compound characterized by the presence of a hydroxymethyl group and four fluorine atoms attached to a benzodioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of tetrafluorobenzodioxane as a starting material, which undergoes hydroxymethylation in the presence of formaldehyde and a base catalyst. The reaction is carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can enhance the overall yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 5-(Carboxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and hydroxymethyl group play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane: shares similarities with other fluorinated benzodioxane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the presence of a hydroxymethyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high-performance materials and specialized chemical reactivity.
Propiedades
IUPAC Name |
(2,2,3,3-tetrafluoro-1,4-benzodioxin-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-7-5(4-14)2-1-3-6(7)15-8/h1-3,14H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOGUPLNTGOWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15204626.png)

![tert-Butyl 3-[(R)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B15204632.png)









